

An In-depth Technical Guide to 2-Thiopheneglyoxylic Acid

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Compound of Interest

Compound Name: 2-Thiopheneglyoxylic acid

Cat. No.: B043174

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This guide provides a comprehensive overview of **2-Thiopheneglyoxylic acid**, including its chemical identity, properties, synthesis, and known biological context. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

2-Thiopheneglyoxylic acid is a derivative of thiophene, an important heterocyclic compound in medicinal chemistry.

IUPAC Name: oxo(thiophen-2-yl)acetic acid[1]

Synonyms:

- 2-Thienylglyoxylic acid[2]
- (2-Thienyl)oxoacetic acid[2]
- α -Oxo-2-thiopheneacetic acid[3][4]
- 2-thioylformic acid[2]
- Thiophen-2-glyoxylic acid[2]

Chemical Identifiers

Identifier	Value
CAS Number	4075-59-6[2][3][4]
Molecular Formula	C6H4O3S[2][3]
Molecular Weight	156.16 g/mol [2][3]
EC Number	223-794-2[4]
MDL Number	MFCD00005441[2][3]
PubChem Substance ID	24853321[5]
InChI	1S/C6H4O3S/c7-5(6(8)9)4-2-1-3-10-4/h1-3H, (H,8,9)[5]
SMILES	OC(=O)C(=O)c1cccs1[5]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Thiopheneglyoxylic acid** is presented below.

Property	Value	Source
Melting Point	88-91 °C (lit.)	[2][5]
Boiling Point	250.38°C (rough estimate)	[2]
Density	1.404 (estimate)	[2]
pKa	2.09±0.54 (Predicted)	[2]
Appearance	Solid	[2]
Sensitivity	Hygroscopic	[2]

Experimental Protocol: Synthesis of 2-Thiopheneglyoxylic Acid

The following protocol is based on a method described for the synthesis of **2-Thiopheneglyoxylic acid** from 2-acetylthiophene.^[2]

Objective: To synthesize **2-Thiopheneglyoxylic acid** by the oxidation of 2-acetylthiophene.

Materials:

- 2-Acetylthiophene
- Sulfuric acid (60-70% concentration)^[2]
- Nitrosyl sulfuric acid^[2]
- Ice water
- Aqueous alkali solution (e.g., sodium hydroxide solution)
- Aqueous acid solution (e.g., hydrochloric acid)
- Organic solvent for extraction (e.g., dichloroethane, ethyl acetate, or dichloromethane)^[2]
- Reaction vessel (e.g., 5L four-necked flask)^[2]
- Stirring apparatus
- Cooling bath (ice bath)
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup:
 - To a reaction vessel, add 2-acetylthiophene and sulfuric acid (e.g., 250g of 2-acetylthiophene to 1000g of 65% sulfuric acid).^[2]

- Stir the mixture and cool it to 0°C using an ice bath.[2]
- Oxidation Reaction:
 - Slowly add nitrosyl sulfuric acid to the reaction mixture while maintaining the internal temperature between 2-5°C (a range of -10 to 40°C is possible, with 0-10°C being preferable).[2]
 - After the addition is complete, continue to stir the mixture at this temperature for approximately 1 hour to ensure the reaction goes to completion.[2]
- Precipitation and Isolation:
 - Slowly pour the reaction mixture into a larger volume of ice water (e.g., 4.5L) to precipitate the crude product.[2]
 - Allow the mixture to stand in a cold environment for about 3 hours to complete crystallization.[2]
 - Filter the mixture to collect the solid yellow crude product.[2]
- Purification:
 - Dissolve the collected solid in an aqueous alkali solution.[2]
 - Adjust the pH of the solution to approximately 3 with an acid.[2]
 - Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove impurities.[2]
 - Separate the aqueous layer and further acidify it to a pH of about 1.[2]
 - The purified **2-Thiopheneglyoxylic acid** will precipitate. If it doesn't precipitate as a solid, extract the aqueous layer with a suitable organic solvent like dichloromethane.[2]
 - If extracted, evaporate the organic solvent to obtain the final product. If precipitated, filter and dry the solid.[2]

Expected Outcome: This process can yield **2-Thiopheneglyoxylic acid** with a purity of over 98.5% and a yield of over 81%.^[2]

Biological and Pharmacological Context

Thiophene derivatives are known to exhibit a wide range of biological activities.^{[6][7][8]} These include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.^{[6][8][9]} The presence of the thiophene ring is considered a privileged structure in medicinal chemistry for the design of novel therapeutic agents.^[9] Specifically, thiophene-based compounds, including those with carboxylic acid moieties, have been investigated for their anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).^[9]

While the specific biological roles and signaling pathway interactions of **2-Thiopheneglyoxylic acid** are not extensively detailed in the currently available literature, its structural similarity to other biologically active thiophenes suggests potential for further investigation in drug discovery.

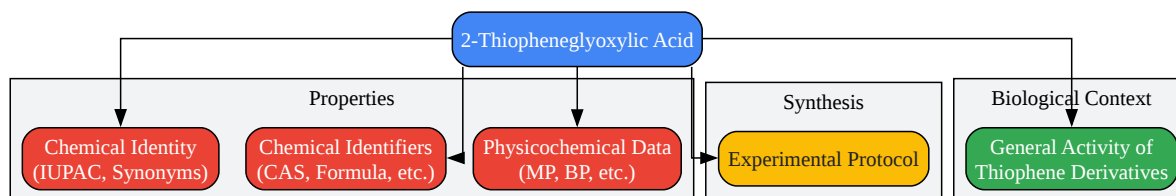
Visualizations

The following diagrams illustrate the synthesis workflow and the logical structure of the information presented in this guide.



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Caption: Workflow for the synthesis of **2-Thiopheneglyoxylic acid**.



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Caption: Logical structure of the technical guide's content.

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